Methyl 2-(3,5-dioxopiperazin-1-yl)acetate
Description
Methyl 2-(3,5-dioxopiperazin-1-yl)acetate (chemical formula: C₇H₁₀N₂O₄) is a synthetic organic compound characterized by a 3,5-dioxopiperazine core linked to a methyl ester group via an acetamide bridge. The 3,5-dioxopiperazine moiety, a six-membered ring containing two ketone groups at positions 3 and 5, is a pharmacophoric feature associated with chelation and biological activity .
Properties
IUPAC Name |
methyl 2-(3,5-dioxopiperazin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-13-7(12)4-9-2-5(10)8-6(11)3-9/h2-4H2,1H3,(H,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYGFOJNHZRERQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CC(=O)NC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429275 | |
| Record name | Methyl 2-(3,5-dioxopiperazin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
434314-27-9 | |
| Record name | Methyl 2-(3,5-dioxopiperazin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3,5-dioxopiperazin-1-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-bromoacetate with piperazine-2,5-dione in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming more oxidized derivatives.
Reduction: Reduction of the keto groups can lead to the formation of hydroxyl derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Chemistry: Methyl 2-(3,5-dioxopiperazin-1-yl)acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a scaffold for drug development. Its piperazine ring is a common motif in many pharmacologically active compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including its use in the development of antiviral and anticancer agents.
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which Methyl 2-(3,5-dioxopiperazin-1-yl)acetate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The piperazine ring can mimic natural substrates, allowing the compound to inhibit or activate biological pathways.
Molecular Targets and Pathways:
Enzymes: It can inhibit enzymes by binding to their active sites.
Receptors: It may act as an agonist or antagonist at receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 3,5-Dioxopiperazine Derivatives
Key Differences and Implications
(a) Substituent Effects on Bioactivity
- Dexrazoxane: The propyl-linked piperazine-2,6-dione group enhances its ability to hydrolyze into ADR-925, a hydrophilic iron chelator critical for cardioprotection .
- I.C.R.F. 159/Razoxane : The bis-dioxopiperazine structure enables intercalation into DNA, inhibiting topoisomerase II and exhibiting antitumor activity . The methyl ester in the target compound may reduce DNA-binding affinity due to steric hindrance.
(b) Lipophilicity and Pharmacokinetics
- This compound’s methyl ester increases lipophilicity (logP ~0.5–1.0 estimated) compared to dexrazoxane (logP ~-1.5), suggesting better membrane permeability but faster metabolic clearance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
